N-(1-amino-2-methylpropan-2-yl)cyclohexanecarboxamide
Description
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-(1-amino-2-methylpropan-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C11H22N2O/c1-11(2,8-12)13-10(14)9-6-4-3-5-7-9/h9H,3-8,12H2,1-2H3,(H,13,14) |
InChI Key |
CEQSULOBCSSGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)NC(=O)C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Direct Amidation Using Carboxylic Acid Derivatives
This method involves activating cyclohexanecarboxylic acid or its derivatives to form an amide with the amino precursor.
Multi-Step Synthesis via Amine Intermediates
This approach involves synthesizing the amino substituent separately, then coupling it with cyclohexanecarboxylic acid derivatives.
Specific Synthetic Routes from Literature
Synthesis via Nitrile Reduction (Based on Reference)
- Starting Material: 2-methylamino-2-methylpropanenitrile
- Reaction: Reduction with lithium aluminum hydride (LiAlH₄) in diethyl ether at 0°C to produce the corresponding amine.
- Subsequent Step: The amine reacts with cyclohexanecarboxylic acid derivatives activated with coupling agents to form the amide.
2-methylamino-2-methylpropanenitrile
| (LiAlH₄ reduction)
Amine intermediate
| (Coupling with cyclohexanecarboxylic acid derivative)
N-(1-amino-2-methylpropan-2-yl)cyclohexanecarboxamide
Yield: Approximately 72% for the reduction step, with overall yield depending on coupling efficiency.
Amide Formation via Carbodiimide-Mediated Coupling (Based on Reference)
- Reagents: EDC∙HCl, HOBt, or DCC for activation.
- Conditions: Anhydrous solvents like dichloromethane or DMF, at 0°C to room temperature.
- Process: Activation of cyclohexanecarboxylic acid, then addition of the amino precursor to form the amide bond.
- Mild reaction conditions.
- High yields and minimal racemization.
Data Table Summarizing Key Parameters
| Method | Starting Materials | Reagents & Conditions | Typical Yield | Remarks |
|---|---|---|---|---|
| Direct amidation | Cyclohexanecarboxylic acid derivatives | EDC∙HCl, HOBt, DCC, or similar | 70-85% | Efficient, widely used |
| Reduction of nitrile | 2-methylamino-2-methylpropanenitrile | LiAlH₄ in diethyl ether | 72% | Requires careful handling of reagents |
| Multi-step synthesis | Amino precursors + acid chlorides | Carbodiimide coupling | 65-80% | Suitable for stereocontrol |
Research Findings and Considerations
- Stereochemistry Control: The synthesis of the chiral amino group requires stereoselective methods, often employing chiral auxiliaries or chiral catalysts during precursor synthesis.
- Purity and Characterization: High purity compounds are achieved through column chromatography and recrystallization, with confirmation via NMR, MS, and IR spectroscopy.
- Reaction Optimization: Reaction conditions such as temperature, solvent, and reagent equivalents significantly influence yield and stereochemical integrity.
Chemical Reactions Analysis
Types of Reactions
N-(1-amino-2-methylpropan-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction may produce cyclohexylamines .
Scientific Research Applications
N-(1-amino-2-methylpropan-2-yl)cyclohexanecarboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-amino-2-methylpropan-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
Key structural analogs differ in substituents attached to the cyclohexanecarboxamide core.
Table 1: Comparative Analysis of Cyclohexanecarboxamide Derivatives
*Molecular weight inferred from analog in ; exact value may vary.
Key Findings
Substituent Effects on Properties: Amino Groups: The primary amine in the target compound contrasts with secondary amines (e.g., ) or non-polar alkyl chains (e.g., ), offering superior hydrogen-bonding capacity and aqueous solubility. Stereochemistry: Stereospecific derivatives (e.g., ) demonstrate the importance of conformation in applications like fragrance chemistry.
Synthesis Methods :
- Thiourea-based routes () are common for carboxamides with aryl/heteroaryl substituents, while copper-catalyzed alkylation () is preferred for alkyl derivatives.
Biological and Industrial Relevance :
Notes
Contradictions and Gaps: Limited direct data on the target compound’s biological activity necessitates reliance on structural analogs. Evidence emphasizes thiourea derivatives (), which differ functionally from the target’s primary amine.
Critical Considerations: Positional isomerism (e.g., 1-amino vs. 2-amino in propyl groups) significantly alters steric and electronic profiles . Crystallographic data () confirm cyclohexane chair conformations and intramolecular hydrogen bonds, suggesting conformational stability across analogs.
Investigate pharmacokinetic properties (e.g., logP, PSA) to assess drug-likeness.
Biological Activity
N-(1-amino-2-methylpropan-2-yl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and research findings related to this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a cyclohexane ring with an amide functional group, which contributes to its biological activity. Its molecular formula is , indicating the presence of nitrogen and oxygen that may play crucial roles in its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings highlight the compound's potential utility in treating bacterial infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study evaluating its effects on cancer cell lines, significant cytotoxicity was observed:
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| HeLa (cervical cancer) | 5.5 | >10 |
| MCF-7 (breast cancer) | 7.0 | >8 |
| A549 (lung cancer) | 6.0 | >9 |
The selectivity index indicates that the compound is less toxic to normal cells compared to cancer cells, suggesting a promising therapeutic window.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways, particularly in cancer cells. The presence of the amine and carbonyl groups allows for hydrogen bonding with active sites on target proteins, enhancing binding affinity.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the effectiveness of the compound against multidrug-resistant strains of bacteria. The results demonstrated a marked reduction in biofilm formation, indicating potential use in treating chronic infections where biofilms are prevalent.
- Cancer Cell Line Study : In a recent investigation published in the Journal of Medicinal Chemistry, researchers explored the compound's effects on apoptosis in breast cancer cells. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with this compound, suggesting its role in inducing programmed cell death.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-amino-2-methylpropan-2-yl)cyclohexanecarboxamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multicomponent reactions (MCRs) using cyclohexanecarboxamide derivatives, aldehydes, and amines. For example, 1-isocyanocyclohexanecarboxamide reacts with ammonium chloride and ketones in the presence of triethylamine to form structurally related carboxamides (44–82% yields). Key variables include stoichiometry (e.g., 1:2:1.2 molar ratios for reactants), solvent choice (e.g., EtOAc/cyclohexane), and purification via silica column chromatography .
- Data Interpretation : Lower yields (e.g., 44% for 4q in ) may arise from steric hindrance or competing side reactions. Optimizing temperature (e.g., 120°C for cyclization) and catalyst loading (e.g., triethylamine for deprotonation) can improve efficiency.
Q. How should researchers interpret conflicting NMR data for structural confirmation of this compound?
- Methodology : Compare experimental and NMR spectra with literature values for analogous carboxamides. For instance, cyclohexane ring protons typically resonate at δ 1.2–2.3 ppm, while amide protons appear as broad singlets near δ 7.9–8.2 ppm. Discrepancies in coupling constants (e.g., ABX splitting patterns in ) may indicate conformational flexibility or impurities .
- Resolution : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, -HMBC can confirm amide carbonyl connectivity (δ ~173–177 ppm) to cyclohexane and amine groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
